molecular formula C10H8FNO B15332728 2-(4-Acetyl-3-fluorophenyl)acetonitrile

2-(4-Acetyl-3-fluorophenyl)acetonitrile

Cat. No.: B15332728
M. Wt: 177.17 g/mol
InChI Key: QNCOZAFWQQNUJO-UHFFFAOYSA-N
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Description

2-(4-Acetyl-3-fluorophenyl)acetonitrile is an organic compound with the molecular formula C10H8FNO It is a derivative of acetonitrile, featuring a fluorine atom and an acetyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetyl-3-fluorophenyl)acetonitrile typically involves the reaction of 4-fluoroacetophenone with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the acetonitrile, followed by nucleophilic substitution on the 4-fluoroacetophenone. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetyl-3-fluorophenyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the carbonyl group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of a catalyst or under basic conditions.

Major Products Formed

Scientific Research Applications

2-(4-Acetyl-3-fluorophenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Acetyl-3-fluorophenyl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenylacetonitrile
  • 4-Methoxyphenylacetonitrile
  • 4-Chlorophenylacetonitrile
  • 4-Nitrophenylacetonitrile

Uniqueness

2-(4-Acetyl-3-fluorophenyl)acetonitrile is unique due to the presence of both an acetyl group and a fluorine atom on the phenyl ring. This combination can influence its reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

2-(4-acetyl-3-fluorophenyl)acetonitrile

InChI

InChI=1S/C10H8FNO/c1-7(13)9-3-2-8(4-5-12)6-10(9)11/h2-3,6H,4H2,1H3

InChI Key

QNCOZAFWQQNUJO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)CC#N)F

Origin of Product

United States

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